1-Methyl-2-[1-(pyridin-2-yl)ethylidene]hydrazine-1-carbothioamide
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Overview
Description
1-Methyl-2-[1-(pyridin-2-yl)ethylidene]hydrazine-1-carbothioamide is a compound that belongs to the class of hydrazinecarbothioamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-[1-(pyridin-2-yl)ethylidene]hydrazine-1-carbothioamide typically involves the reaction of 1-(pyridin-2-yl)ethanone with methyl hydrazinecarbodithioate under specific conditions. The reaction is usually carried out in an ethanol solvent with the presence of a base such as triethylamine . The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2-[1-(pyridin-2-yl)ethylidene]hydrazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazine moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, hydrazine derivatives, and various substituted hydrazinecarbothioamides.
Scientific Research Applications
1-Methyl-2-[1-(pyridin-2-yl)ethylidene]hydrazine-1-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Methyl-2-[1-(pyridin-2-yl)ethylidene]hydrazine-1-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial activity. The exact molecular pathways involved depend on the specific application and target organism.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioamide
- 1-Methyl-2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbodithioate
- 1-Methyl-2-[1-(pyridin-2-yl)ethylidene]hydrazinecarboselenoamide
Uniqueness
1-Methyl-2-[1-(pyridin-2-yl)ethylidene]hydrazine-1-carbothioamide is unique due to its specific structural features and the presence of both hydrazine and carbothioamide functional groups
Properties
CAS No. |
150359-19-6 |
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Molecular Formula |
C9H12N4S |
Molecular Weight |
208.29 g/mol |
IUPAC Name |
1-methyl-1-(1-pyridin-2-ylethylideneamino)thiourea |
InChI |
InChI=1S/C9H12N4S/c1-7(12-13(2)9(10)14)8-5-3-4-6-11-8/h3-6H,1-2H3,(H2,10,14) |
InChI Key |
YOTQMQSKYXUIRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NN(C)C(=S)N)C1=CC=CC=N1 |
Origin of Product |
United States |
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